2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural similarity to purines, enabling interactions with kinase ATP-binding sites . The molecule features:
- Core structure: A pyrazolo[3,4-d]pyrimidine ring system.
- A piperidin-1-yl group at position 4, contributing to conformational flexibility and target binding. A piperazine-ethanol moiety at position 6, improving aqueous solubility via the hydroxyl group while maintaining pharmacokinetic stability .
Synthetic routes for analogous compounds (e.g., ) typically involve condensation reactions, nucleophilic substitutions, or cyclization steps. For example, hydrazine derivatives are often used to introduce hydrazinyl groups, while piperazine/piperidine rings are incorporated via alkylation or reductive amination .
Properties
IUPAC Name |
2-[4-[1-(4-chlorophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN7O/c23-17-4-6-18(7-5-17)30-21-19(16-24-30)20(28-8-2-1-3-9-28)25-22(26-21)29-12-10-27(11-13-29)14-15-31/h4-7,16,31H,1-3,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHWPVIQSITAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)Cl)N5CCN(CC5)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the construction of the pyrazolo[3,4-d]pyrimidine core. This is often achieved through a series of cyclization reactions, where starting materials like hydrazine and cyanoacetamide react under controlled conditions. The next steps involve the functionalization of the piperidine and piperazine rings, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. Finally, the ethanol moiety is attached via nucleophilic substitution or other suitable methods.
Industrial Production Methods:
Scaling up for industrial production demands robust, reproducible synthetic pathways. Typically, this might involve catalytic hydrogenation and transition-metal-catalyzed coupling reactions to ensure high yields and purity. Reaction conditions such as temperature, pressure, and the use of solvent systems are meticulously optimized.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The ethanol moiety can be oxidized to an aldehyde or carboxylic acid using agents like chromium trioxide or potassium permanganate.
Reduction: The nitro groups (if present as derivatives) can be reduced to amines using hydrogenation techniques.
Substitution: The aromatic chlorine can undergo nucleophilic aromatic substitution with strong nucleophiles, leading to various functional derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Sodium hydroxide, ammonia in ethanol.
Major Products Formed:
Aldehydes and carboxylic acids (oxidation products)
Amines (reduction products)
Various substituted derivatives (substitution products)
Scientific Research Applications
Structural Characteristics
The compound is characterized by a molecular formula of and a molecular weight of approximately 369.9 g/mol. Its structure includes multiple pharmacologically relevant moieties, such as piperidine and pyrazolo[3,4-d]pyrimidine, which are known for their biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol exhibit potent anticancer properties. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The presence of the pyrazolo[3,4-d]pyrimidine core is particularly noted for its ability to interact with specific kinase targets involved in cancer progression.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. Studies have highlighted its effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting that it could serve as a lead compound for developing new antibacterial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Central Nervous System (CNS) Effects
Given the presence of piperidine and piperazine groups in its structure, this compound may exhibit CNS activity. Research has explored its potential as an anxiolytic or antidepressant agent through modulation of neurotransmitter systems . In vitro studies have assessed its binding affinity to serotonin receptors and dopamine receptors, indicating possible therapeutic applications in treating mood disorders.
Case Study 1: Anticancer Evaluation
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of piperazine derivatives related to this compound. The results revealed moderate to strong activity against several bacterial strains, with specific emphasis on the mechanism involving inhibition of bacterial growth through enzyme inhibition .
Mechanism of Action
The compound interacts with molecular targets primarily through its pyrazolo[3,4-d]pyrimidine core, which is known to bind to various receptors and enzymes. The mechanism often involves inhibition or modulation of specific biochemical pathways, which could include kinase inhibition or receptor antagonism. Further research is ongoing to detail these pathways more precisely.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- The target compound uniquely combines a 4-chlorophenyl group with piperidin-1-yl and ethanol-linked piperazine, balancing lipophilicity and solubility.
- Analogous compounds (e.g., ) vary in substituent bulkiness and polarity. For example, the phenolic -OH in compound 5b enhances solubility but may reduce metabolic stability compared to the ethanol group .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Biological Activity
The compound 2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological properties, particularly in cancer therapy and as kinase inhibitors.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.87 g/mol. The presence of the 4-chlorophenyl and piperidin-1-yl groups contributes to its biological activity by influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.87 g/mol |
| LogP | 5.06930 |
| Boiling Point | 498.3 °C |
| Melting Point | Not Available |
Research indicates that compounds similar to this structure often act as inhibitors of various kinases, including AKT and other members of the AGC family. The introduction of halogen substituents, such as chlorine, at specific positions on the pyrazolo[3,4-d]pyrimidine ring has been shown to enhance inhibitory activity against these kinases.
Case Study: AKT Inhibition
A study highlighted the effectiveness of compounds with similar structures in inhibiting AKT signaling pathways in cancer cells. For instance, a derivative exhibited an IC50 value of 24.3 nM against AKT1 and demonstrated significant anti-proliferative effects in prostate cancer cell lines (PC-3) with an IC50 of 3.7 µM .
Anticancer Properties
The compound's ability to inhibit tumor growth has been documented in various studies:
- In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines by modulating AKT phosphorylation .
- In vivo studies using xenograft models demonstrated dose-dependent tumor growth suppression without significant toxicity, indicating a favorable therapeutic index .
Other Biological Activities
Beyond anticancer effects, related compounds have shown:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
